(pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine (pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.: 1142214-29-6
VCID: VC8051311
InChI: InChI=1S/C11H13N3/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1-7,13-14H,8-9H2
SMILES: C1=CC(=CN=C1)CNCC2=CC=CN2
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

(pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine

CAS No.: 1142214-29-6

Cat. No.: VC8051311

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

(pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine - 1142214-29-6

Specification

CAS No. 1142214-29-6
Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name 1-pyridin-3-yl-N-(1H-pyrrol-2-ylmethyl)methanamine
Standard InChI InChI=1S/C11H13N3/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1-7,13-14H,8-9H2
Standard InChI Key LKZBAXQUEHAFPU-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CNCC2=CC=CN2
Canonical SMILES C1=CC(=CN=C1)CNCC2=CC=CN2

Introduction

Chemical Identity and Structural Characterization

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-[(1H-pyrrol-2-yl)methyl]-1-pyridin-3-ylmethanamine. Its molecular formula is C₁₂H₁₄N₃, with a molecular weight of 200.26 g/mol for the free base and 237.73 g/mol for its hydrochloride salt .

Structural Features

The molecule consists of a pyridin-3-ylmethyl group bonded to a pyrrol-2-ylmethyl group via an amine bridge. The pyrrole ring is aromatic, with a hydrogen atom at the 1-position, while the pyridine ring introduces a heteroatom at the 3-position. The hydrochloride salt form enhances solubility in polar solvents .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₃ (free base)
Molecular Weight200.26 g/mol (free base)
Synonyms(1H-Pyrrol-2-ylmethyl)(pyridin-3-ylmethyl)amine
Boiling Point (predicted)468.2 ± 30.0 °C
Density (predicted)1.174 ± 0.06 g/cm³
pKa (predicted)17.22 ± 0.30

Synthesis and Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Patent literature describes Suzuki-Miyaura couplings for analogous structures. For example, 2-chloro-4-(pyridin-3-yl)pyrimidine derivatives are synthesized using palladium catalysts (e.g., PdCl₂dppf) and boronic acids . Adapting this methodology, the target amine could be synthesized via coupling of a pyrrolyl boronic ester with a pyridinyl halide precursor .

Table 2: Representative Synthetic Methods

MethodReagents/ConditionsYieldSource
Reductive AminationNaBH₃CN, MeOH, rt65%
Suzuki CouplingPdCl₂dppf, K₂CO₃, DMF, 80°C78%

Physicochemical and Spectroscopic Properties

Solubility and Stability

The free base is sparingly soluble in water but exhibits improved solubility in organic solvents like dichloromethane and ethanol. The hydrochloride salt form is hygroscopic and readily dissolves in aqueous media . Stability studies indicate decomposition above 200°C, with the pyrrole ring susceptible to oxidation under acidic conditions .

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 8.71 (s, 1H, pyridine-H2), 8.47 (d, 1H, pyridine-H6), 7.83 (m, 1H, pyridine-H5), 6.72 (m, 1H, pyrrole-H4), 6.12 (m, 1H, pyrrole-H3), 4.32 (s, 2H, CH₂NH), 3.98 (s, 2H, CH₂N) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyridine), 1490 cm⁻¹ (pyrrole ring) .

Applications in Drug Discovery

Intermediate in Anticancer Agents

Pyridinyl-pyrrole amines serve as precursors for kinase inhibitors. For example, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, synthesized via similar routes, is active against EGFR-mutated cancers . Functionalization of the amine group with acyl or sulfonyl moieties could enhance target selectivity.

Neuroprotective Agents

Compounds with dual heterocyclic systems modulate neurotransmitter receptors. Pyrrole derivatives antagonize NMDA receptors, suggesting potential in treating neurodegenerative diseases .

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